

2,3-Anthracenediol molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2,3-Anthracenediol

Cat. No.: B14082749

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An In-depth Technical Guide to 2,3-Anthracenediol

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **2,3-Anthracenediol**, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Formula

2,3-Anthracenediol, also known as anthracene-2,3-diol, is a polycyclic aromatic hydrocarbon. It consists of three fused benzene rings, forming the anthracene core, with two hydroxyl groups substituted at the 2 and 3 positions of one of the outer rings.[1][2]

The chemical formula for **2,3-Anthracenediol** is $C_{14}H_{10}O_{2}$.[1][2] Its structure is characterized by the planar tricyclic aromatic system of anthracene with the two adjacent hydroxyl groups. This arrangement of hydroxyl groups can influence the molecule's electronic properties, solubility, and reactivity.

Key Identifiers:

IUPAC Name: anthracene-2,3-diol[1][2]

CAS Number: 64817-81-8[1][2]



Molecular Weight: 210.23 g/mol [1][2]

Physicochemical and Spectroscopic Data

Quantitative data for **2,3-Anthracenediol** is limited in the publicly available literature. The following tables summarize computed physicochemical properties and expected spectroscopic characteristics based on the analysis of similar anthracene derivatives.

Table 1: Computed Physicochemical Properties of 2,3-Anthracenediol

Property	Value	Source
Molecular Formula	C14H10O2	PubChem[1][2]
Molecular Weight	210.23 g/mol	PubChem[1][2]
XLogP3	3.7	PubChem[1]
Hydrogen Bond Donor Count	2	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	0	PubChem[1]
Exact Mass	210.068079557	PubChem[1]
Topological Polar Surface Area	40.5 Ų	PubChem[1]

Table 2: Predicted Spectroscopic Data for 2,3-Anthracenediol



Spectroscopy	Predicted Characteristics
¹ H NMR	Aromatic protons are expected to appear in the range of δ 7.0-8.5 ppm. The protons on the substituted ring will show distinct splitting patterns influenced by the hydroxyl groups. The hydroxyl protons will likely appear as a broad singlet, with its chemical shift being concentration and solvent-dependent.
¹³ C NMR	Aromatic carbons are expected in the range of δ 110-150 ppm. The carbons bearing the hydroxyl groups will be shifted downfield.
IR (Infrared)	Characteristic peaks are expected for O-H stretching (broad band around 3200-3600 cm ⁻¹), C-O stretching (around 1200-1300 cm ⁻¹), and aromatic C-H and C=C stretching (around 3000-3100 cm ⁻¹ and 1450-1600 cm ⁻¹ , respectively).[3]
UV-Vis	The extended π -conjugation of the anthracene core is expected to result in strong UV absorption. The absorption maxima (λ _max) are predicted to be in the UV region, potentially extending into the visible spectrum depending on the solvent.[4][5]

Experimental ProtocolsProposed Synthesis of 2,3-Anthracenediol

A specific, detailed experimental protocol for the synthesis of **2,3-Anthracenediol** is not readily available in the reviewed literature. However, a plausible and commonly employed method for the synthesis of anthracenediols is the reduction of the corresponding anthraquinone.[6][7] The following protocol is a proposed method based on the successful reduction of **2,6-dihydroxy-9,10-anthraquinone** to **2,6-dihydroxyanthracene**.[8]

Reaction Scheme:



2,3-Dihydroxyanthraquinone → **2,3-Anthracenediol**

Materials:

- 2,3-Dihydroxyanthraquinone
- Sodium borohydride (NaBH₄)
- 1 M Sodium carbonate (Na₂CO₃) solution
- Argon gas
- · Deionized water
- · Ethyl acetate
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography

Procedure:

- In a round-bottom flask, dissolve 2,3-dihydroxyanthraquinone in a 1 M aqueous solution of sodium carbonate.
- Purge the solution with argon for at least 30 minutes to ensure an inert atmosphere.
- While stirring, add an excess of sodium borohydride portion-wise to the solution at room temperature. The amount of NaBH4 should be sufficient to reduce both quinone carbonyls.
- Continue stirring the reaction mixture overnight at room temperature under an argon atmosphere.
- After the reaction is complete (monitored by TLC), carefully quench the excess sodium borohydride by the slow addition of deionized water.
- Acidify the mixture with a dilute acid (e.g., 1 M HCl) to a neutral or slightly acidic pH to precipitate the product.



- Extract the aqueous mixture with ethyl acetate.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
- Characterize the final product by NMR, IR, and mass spectrometry.

Biological Activity and Signaling Pathways

There is a notable lack of specific data in the scientific literature regarding the biological activity, mechanism of action, or involvement in signaling pathways of **2,3-Anthracenediol**. While various other anthracene derivatives and anthraquinones have been investigated for their biological effects, including cytotoxic and anti-inflammatory activities, these findings cannot be directly extrapolated to the **2,3-diol** isomer.[9][10][11] Further research is required to elucidate the potential biological roles of **2,3-Anthracenediol**.

Visualizations



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Caption: Proposed workflow for the synthesis of **2,3-Anthracenediol**.



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